(2E,6Z)-2,6-Dimethyl-2,6-octadienedial
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Overview
Description
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of two double bonds and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial typically involves a Wittig reaction. The process begins with the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed, but with optimizations to increase yield and reduce costs. This includes the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: (2E,6Z)-2,6-Dimethyl-2,6-octadienoic acid.
Reduction: (2E,6Z)-2,6-Dimethyl-2,6-octadien-1,8-diol.
Substitution: (2E,6Z)-2,6-Dimethyl-2,6-dibromo-octadienedial
Scientific Research Applications
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E,6Z)-2,6-Dimethyl-8-hydroxy-2,6-octadienoic acid: Similar structure but with a hydroxyl group instead of an aldehyde group.
(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: Similar structure but with alcohol groups instead of aldehyde groups
Uniqueness
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is unique due to its dual aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C10H14O2 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2E,6Z)-2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6-,10-5+ |
InChI Key |
GRHWFPUCRVCMRY-SCWCTGRGSA-N |
Isomeric SMILES |
C/C(=C/C=O)/CC/C=C(\C)/C=O |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C=O |
Origin of Product |
United States |
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